Methyl 8-bromoquinoline-2-carboxylate
Overview
Description
Methyl 8-bromoquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs . The molecular formula of this compound is C11H8BrNO2, and it has a molecular weight of 266.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromoquinoline-2-carboxylate can be achieved through various methods. One common approach involves the reaction of 8-bromoquinoline-2-carboxylic acid with methanol in the presence of thionyl chloride. This reaction typically takes place under reflux conditions with cooling in an ice bath .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium acetate and bis(pinacolato)diboron are commonly used in substitution reactions involving this compound.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Methyl 8-bromoquinoline-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 8-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes and receptors, leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in the replication of pathogens, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromoquinoline-2-carboxylate: Another brominated quinoline derivative with similar chemical properties.
2-Methylquinoline: A methyl-substituted quinoline with different biological activities.
Uniqueness
Methyl 8-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 8-position and the ester group at the 2-position makes it distinct from other quinoline derivatives .
Properties
IUPAC Name |
methyl 8-bromoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCMOHQWMCGDBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2Br)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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